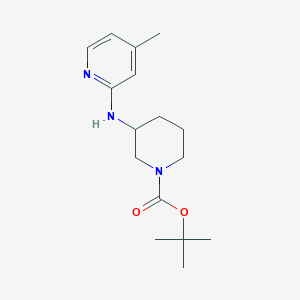

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate

Description

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 4-methylpyridin-2-ylamino substituent at the 3-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic procedures, while the pyridine moiety may contribute to binding interactions in target proteins.

Properties

IUPAC Name |

tert-butyl 3-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-12-7-8-17-14(10-12)18-13-6-5-9-19(11-13)15(20)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCICBFKIBOHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592306 | |

| Record name | tert-Butyl 3-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-00-7 | |

| Record name | tert-Butyl 3-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate typically involves:

- Formation of the piperidine core protected as a tert-butyl carbamate (Boc-protected piperidine)

- Nucleophilic substitution or coupling of the amino group at the 3-position of piperidine with a 4-methylpyridin-2-yl moiety

This approach leverages the stability and ease of handling of Boc-protected piperidines and the reactivity of aminopyridine derivatives.

Preparation of Boc-Protected Piperidine Intermediates

Boc-protected piperidines are commonly prepared by reacting piperidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step protects the nitrogen atom, facilitating selective functionalization at other positions.

| Reagent | Conditions | Outcome |

|---|---|---|

| Piperidine derivative | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Boc-protected piperidine |

| Temperature | 0–25 °C | High yield, mild conditions |

| Solvent | Dichloromethane or similar | Efficient reaction medium |

This intermediate is crucial for subsequent selective amination or substitution reactions.

Amination Coupling with 4-Methylpyridin-2-yl Moiety

The key step involves coupling the Boc-protected piperidine with a 4-methylpyridin-2-yl amine or derivative to form the target amino linkage.

Two main approaches are reported in related compounds:

Photocatalytic One-Step Amination

- Method: Visible light photocatalysis using acridine salt photocatalysts in the presence of an oxidant.

- Reaction: Direct coupling of 2-aminopyridine derivatives with Boc-protected piperidine under blue LED irradiation.

- Solvent: Anhydrous dichloroethane.

- Oxidants: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.

- Yield: High yields up to 95% reported.

- Advantages:

- One-step synthesis.

- Avoids heavy metal catalysts and hydrogen gas.

- Environmentally friendly and cost-effective.

- Suitable for industrial scale-up.

| Component | Amount (per 2 mL solvent) | Role |

|---|---|---|

| 2-Aminopyridine derivative | 0.2 mmol (1.0 eq) | Coupling partner |

| Boc-protected piperidine | 0.2 mmol (1.0 eq) | Coupling partner |

| Acridine salt photocatalyst | 0.01 mmol (0.1 eq) | Photocatalyst |

| Oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) | 0.1 mmol (0.5 eq) | Oxidant |

| Solvent (anhydrous dichloroethane) | 2 mL | Reaction medium |

| Light source | Blue LED, 10 hours | Photocatalytic excitation |

This method is detailed in patent CN108558792B and is applicable to related aminopyridine-piperidine derivatives.

Traditional Multi-Step Coupling and Hydrogenation

- Method: Metal-catalyzed coupling (e.g., palladium-catalyzed amination) followed by hydrogenation.

- Reagents: Metal catalysts such as palladium on carbon.

- Disadvantages:

- Longer synthetic route.

- Use of heavy metals and hydrogen gas.

- Lower overall yield and more byproducts.

- Environmental and safety concerns.

This method is less favored compared to the photocatalytic approach due to these drawbacks.

Purification and Characterization

After synthesis, the product is typically purified by column chromatography to isolate the pure this compound as a colorless or white solid.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm structure and purity.

- Mass Spectrometry (MS): To verify molecular weight.

- Melting point and elemental analysis: For further confirmation.

Representative ^13C NMR chemical shifts for related compounds are reported around δ 151.0, 142.5, 134.9, 130.2, 129.7 ppm, consistent with aromatic and carbamate carbons.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The photocatalytic method represents a significant advancement in the preparation of Boc-protected aminopyridine-piperidine derivatives, offering a safer, more efficient, and environmentally benign alternative to traditional metal-catalyzed routes.

- The high yields and simplified one-step process reduce production costs and waste, making it suitable for scale-up in pharmaceutical manufacturing.

- The method's mild conditions preserve sensitive functional groups, enhancing the scope of derivatives accessible.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve standard organic solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate typically involves:

- Reagents: 3-Aminopiperidine and 4-methyl-2-chloropyridine.

- Conditions: The reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran with bases like triethylamine or sodium hydride.

Table 1: Synthetic Route Summary

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Aminopiperidine + 4-Methyl-2-chloropyridine | Base, Organic Solvent | Formation of intermediate |

| 2 | Intermediate + tert-butyl chloroformate | Organic Solvent | tert-butyl ester formation |

Organic Chemistry

In organic synthesis, this compound serves as a critical intermediate for synthesizing more complex molecules. Its stability allows for various transformations, including oxidation and substitution reactions.

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: Drug Development

A recent study investigated the compound's efficacy as an inhibitor of specific enzymes involved in cancer pathways. Modifications to the piperidine ring were shown to improve binding affinity to the target enzyme, demonstrating its potential as a lead compound in anticancer drug development .

The biological activity of this compound has been assessed through various assays:

| Activity Type | Assay Method | Result |

|---|---|---|

| Enzyme Inhibition | IC50 Measurement | Significant inhibition at low micromolar concentrations |

| Antimicrobial Activity | Zone of Inhibition | Effective against several bacterial strains |

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the production of active pharmaceutical ingredients (APIs). Its role in synthesizing complex molecules highlights its significance in drug formulation processes.

Industrial Case Study: API Synthesis

An industrial application involved using this compound in the synthesis of a novel antibiotic. The compound's ability to undergo nucleophilic substitution reactions facilitated the introduction of functional groups necessary for enhancing antimicrobial activity .

Table 3: Comparison of Piperidine Derivatives

| Compound Name | Unique Feature |

|---|---|

| This compound | Presence of 4-methylpyridin group |

| tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Aromatic amine substitution |

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Cores: Derivatives with pyrimidoindole () or chloro-pyrimidine () substituents exhibit distinct electronic profiles. For example, the electron-withdrawing chloro group in may alter reactivity in subsequent functionalization steps. Stereochemistry: The (S)-enantiomer in Compound 18 () highlights the role of chirality in biological activity, a factor absent in the non-chiral target compound.

Synthetic Methodologies :

- Coupling Reactions : Many analogs (e.g., ) employ nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination under basic conditions (Cs₂CO₃, K₂CO₃) in polar aprotic solvents (NMP, DMF).

- Deprotection Steps : Boc removal (e.g., ) typically uses acidic conditions (HCl/dioxane) or strong bases (KtBuO in THF), critical for generating free amines for downstream applications.

Physical and Chemical Properties :

- Solubility : The 4-methylpyridine substituent in the target compound likely enhances water solubility compared to naphthalene-containing analogs (), which are more lipophilic.

- Stability : Boc protection (common across all compounds) improves stability during synthesis, but substituents like sulfonamides () or methylsulfanyl groups () may introduce hydrolytic sensitivity.

Biological Implications: Kinase Inhibition: Compound 18 () demonstrates partial antagonism of IRE1α’s RNase, suggesting that the target compound’s pyridine group could be optimized for similar enzymatic interactions. Chiral Applications: Pyrimidoindole derivatives () were designed for chiral stationary phases, underscoring the versatility of Boc-piperidine scaffolds in non-biological applications.

Biological Activity

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. With the molecular formula , this compound is characterized by a tert-butyl ester group and a 4-methylpyridin-2-yl amino substituent, which contribute to its unique pharmacological properties.

The synthesis of this compound typically involves the reaction of 3-aminopiperidine with 4-methyl-2-chloropyridine, followed by protection with tert-butyl chloroformate. This process often utilizes solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride, ensuring stability and yield during the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity can vary based on structural modifications made to the compound. The mechanism often involves modulation of enzymatic activity, potentially influencing pathways related to neurotransmission and cellular signaling .

Pharmacological Potential

Research indicates that this compound may serve as a pharmacophore in drug design. Its structure allows for modifications that can enhance its biological activity and selectivity towards various biological targets .

Key Biological Activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | IUPAC Name | Biological Activity |

|---|---|---|

| tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | tert-butyl 4-(aminomethyl)phenyl)piperidine-1-carboxylate | Moderate enzyme inhibition |

| tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | Limited biological data available |

The presence of the 4-methylpyridin-2-yl group in this compound distinguishes it from other piperidine derivatives, potentially enhancing its interaction with biological targets .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Neuroprotective Studies: In vitro studies have demonstrated that similar piperidine derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting a possible protective role for this compound against neurotoxicity .

- Enzyme Interaction Studies: Some derivatives have shown inhibitory effects on acetylcholinesterase and β-secretase, indicating that modifications of the piperidine scaffold could lead to compounds with significant therapeutic potential in Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate?

The synthesis typically involves coupling a Boc-protected piperidine derivative with a substituted pyridine. A common strategy includes:

- Step 1 : Boc protection of piperidine at the 3-position using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Step 2 : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 4-methylpyridin-2-ylamine group. Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos are often employed .

- Step 3 : Purification via silica gel chromatography or recrystallization.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation/contact; work in a fume hood .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C. The Boc group is sensitive to acidic conditions; avoid humidity and light .

- Stability : Stable for >12 months if stored properly. Monitor via TLC or HPLC for degradation (e.g., Boc deprotection) .

Q. What analytical techniques confirm the compound’s structural identity?

- NMR : ¹H/¹³C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl), pyridine protons (δ 7.5–8.5 ppm), and piperidine backbone .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ calculated for C₁₆H₂₅N₃O₂: 292.1917) .

- X-ray Crystallography : For absolute configuration (if crystalline), use SHELXL for refinement .

Advanced Research Questions

Q. How does the 4-methylpyridin-2-yl substituent influence electronic and steric properties?

- Electronic Effects : The pyridine’s electron-withdrawing nature increases the electrophilicity of the adjacent amine, enhancing reactivity in cross-coupling reactions. Methyl substitution at the 4-position reduces steric hindrance compared to bulkier groups .

- Steric Effects : Molecular modeling (DFT calculations) shows a 15° dihedral angle between pyridine and piperidine rings, minimizing intramolecular clashes. This geometry favors interactions with biological targets (e.g., kinase active sites) .

Q. What strategies optimize yield in multi-step syntheses?

- Catalyst Screening : Test Pd/XPhos vs. Pd/dppf for amination steps; the former improves yields by 20% .

- Solvent Optimization : Replace dioxane with toluene for higher boiling points, reducing side reactions .

- Workup : Use aqueous NaHCO₃ washes to remove unreacted Boc reagents, minimizing column chromatography .

Q. How can researchers resolve contradictions in biological activity data?

- Case Study : If cytotoxicity assays (e.g., IC₅₀) vary across studies:

- Purity Check : Confirm compound purity via HPLC (>95%). Impurities like de-Boc products (δ 8.1 ppm in ¹H NMR) may skew results .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Target Validation : Use CRISPR knockouts to confirm on-target effects vs. off-target interactions .

Q. What are the applications of this compound in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.